![molecular formula C23H22N2O4S B4189989 N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189989.png)
N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide is a compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it has been suggested that it may act through the modulation of the activity of certain enzymes and receptors in the body. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide has been shown to exhibit a range of biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. However, further research is needed to fully understand the extent of its effects.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its potential to exhibit a range of pharmacological properties. This makes it a versatile compound that can be used in a variety of studies. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to fully understand its effects on the brain and its potential as a therapeutic agent. Another area of interest is its potential use in the development of new anti-inflammatory and analgesic drugs. Finally, the synthesis of analogs of N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide may lead to the development of compounds with improved pharmacological properties.
Scientific Research Applications
N~2~-(3-acetylphenyl)-N~1~-2-biphenylyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17(26)19-11-8-12-20(15-19)25(30(2,28)29)16-23(27)24-22-14-7-6-13-21(22)18-9-4-3-5-10-18/h3-15H,16H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APSCIHZONJIRJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N-biphenyl-2-yl-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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